molecular formula C11H16N2O3 B4892021 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol

2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol

Cat. No. B4892021
M. Wt: 224.26 g/mol
InChI Key: HIPNFZIQMQNKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as JBIR-22, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2005 by researchers at the University of Tokyo, Japan. Since then, it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been suggested that it acts as a modulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune responses. 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB.
Biochemical and Physiological Effects:
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its high yield and purity. The synthesis method for 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been optimized and modified to improve the yield and purity of the compound. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of potential therapeutic applications, making it a valuable compound for studying various diseases and conditions.
One of the limitations of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and to use in certain experimental protocols. Additionally, the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 2-furaldehyde and 1,6-diaminohexane in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in high yield and purity. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol.

Scientific Research Applications

2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.

properties

IUPAC Name

2-(furan-2-yl)-1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-12-8-4-1-2-5-9(8)13(15)11(12)10-6-3-7-16-10/h3,6-9,11,14-15H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPNFZIQMQNKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(N2O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)hexahydro-1H-benzimidazole-1,3(2H)-diol

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